1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole
Description
1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is a benzimidazole derivative featuring a sulfonyl group substituted with a 5-methoxy-2,4-dimethylphenyl moiety. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, widely recognized for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . Its 5,6-dimethyl substitution on the benzimidazole core is a common structural motif in medicinal chemistry, often associated with increased metabolic stability and receptor-binding affinity .
Properties
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-11-7-15-16(8-12(11)2)20(10-19-15)24(21,22)18-9-17(23-5)13(3)6-14(18)4/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLVEDZRFIQLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized via the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine.
Methoxylation and Methylation: The methoxy and dimethyl groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of sulfonamide or sulfonothiol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 302.38 g/mol
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole exhibit significant antibacterial and antifungal activities. For instance:
- Study Findings : A study demonstrated that benzimidazole derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess the potency of these compounds against pathogens .
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| 1 | Staphylococcus aureus | 17 | 32 |
| 2 | Escherichia coli | 19 | 16 |
Anticancer Potential
Benzimidazole derivatives have been recognized for their anticancer properties. They interact with various cellular targets involved in cancer progression:
- Mechanism : The compound may inhibit DNA gyrase, a crucial enzyme in bacterial DNA replication, which can also be a target in cancer therapy due to its role in cellular proliferation . Molecular docking studies have shown favorable binding interactions with cancer-related proteins.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes that are pivotal in metabolic pathways:
- Example : Inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain pathways. This suggests potential use in anti-inflammatory therapies .
Pesticide Development
Due to its chemical structure, compounds similar to this compound are investigated for their potential as environmentally friendly pesticides:
- Research Insight : Studies indicate that modifications in the sulfonyl group can enhance the efficacy of these compounds against pests while reducing toxicity to non-target organisms .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of benzimidazole derivatives:
- Antibacterial Activity Study : A comprehensive study evaluated various derivatives against common pathogens. The results indicated that modifications at the phenyl ring significantly influenced antimicrobial activity .
- Anticancer Activity Assessment : A series of benzimidazole derivatives were synthesized and tested for cytotoxicity against cancer cell lines. The findings suggested that certain substitutions enhanced anticancer effects, indicating a structure-activity relationship that could guide future drug design .
Mechanism of Action
The mechanism of action of 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity . The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways relevant to disease processes .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Sulfonyl vs. Alkyl/Aryl Substituents : The sulfonyl group in the target compound confers higher polarity compared to alkyl (e.g., methoxyethyl) or fluorophenyl substituents, impacting solubility and pharmacokinetics .
- Positional Isomerism : The 5-methoxy-2,4-dimethylphenyl sulfonyl group (target compound) vs. 4-methoxy-2,5-dimethylphenyl sulfonyl (CAS 540505-59-7) may lead to differences in crystal packing and hydrogen-bonding interactions, affecting thermodynamic stability .
Key Observations :
- Sulfonylation (target compound) typically requires milder conditions compared to fluorination or acylation, but yields may vary based on steric hindrance from the dimethylphenyl group.
- Difluoromethylation (Compound 8a) introduces metabolically stable fluorine atoms, a strategy less applicable to sulfonylated derivatives .
Key Observations :
- The target compound’s sulfonamide group aligns with known sulfonamide pharmacophores in kinase inhibitors (e.g., BRAF V600E) and antimicrobial agents .
- Silver(I)-NHC complexes derived from benzimidazoles (e.g., ) show potent antibacterial effects, but the target compound’s sulfonyl group may limit metal coordination compared to carbene ligands .
Physicochemical and Thermodynamic Properties
Table 4: Computational and Experimental Data
Key Observations :
- The sulfonyl group reduces LogP compared to alkylated analogs, suggesting a balance between solubility and membrane permeability.
- DFT studies on benzimidazole cocrystals (e.g., DBH) highlight the role of hydrogen bonding in stability, a property exploitable in the target compound’s formulation .
Biological Activity
1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is a novel compound belonging to the benzoimidazole class, which has garnered attention due to its potential biological activities. This compound features a complex structure that includes a sulfonyl group and a methoxy-substituted aromatic ring, suggesting diverse pharmacological applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's unique properties arise from its functional groups, which enhance its reactivity and solubility. The presence of the sulfonyl group is particularly noteworthy as it can participate in various chemical reactions, potentially leading to significant biological interactions.
Biological Activity Overview
Research indicates that benzoimidazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have documented the anticancer properties of benzoimidazole derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antiviral Properties : Compounds within the benzimidazole class have been noted for their antiviral activities. They may act by inhibiting viral replication or interfering with viral enzymes essential for the viral life cycle .
- Antimicrobial Effects : The antimicrobial potential of benzimidazole derivatives has been explored in multiple studies, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Studies
A study focusing on the structure-activity relationship (SAR) of benzoimidazole derivatives revealed that modifications at specific positions significantly enhance anticancer activity. For example, compounds with methoxy substitutions showed improved potency against human cancer cell lines compared to their unsubstituted counterparts. The IC50 values for several derivatives were reported to be in the low micromolar range, indicating strong cytotoxic effects .
Antiviral Mechanisms
Research on related compounds has shown that certain benzimidazoles inhibit enzymes critical for viral replication, such as IMP dehydrogenase (IMPDH). This inhibition can lead to reduced viral loads in infected cells. For instance, one derivative demonstrated an EC50 value of 0.26 µM against Dengue virus in vitro .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity. Testing against standard bacterial strains showed that this compound could inhibit growth effectively at concentrations comparable to established antibiotics .
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Anticancer Efficacy : A derivative with a similar structure was tested against various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer), showing an IC50 value of 15 µM, indicating substantial cytotoxicity .
- Antiviral Activity : A study on a closely related benzoimidazole derivative reported effective inhibition of the influenza virus at concentrations as low as 10 µM, showcasing its potential as an antiviral agent .
- Antimicrobial Properties : In tests against Staphylococcus aureus and Escherichia coli, compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating promising antibacterial activity .
Q & A
Q. What are the optimal synthetic routes for 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole?
The synthesis typically involves sulfonylation of the benzo[d]imidazole core with a substituted benzenesulfonyl chloride. Key steps include:
- Reaction Conditions : Use of polar aprotic solvents (e.g., DMF) and bases (e.g., KPO) to facilitate nucleophilic substitution, as seen in analogous sulfonylated imidazole syntheses .
- Purification : Column chromatography with eluents like chloroform/ethyl acetate/hexane mixtures (2:3:3) is effective for isolating the product .
- Yield Optimization : Conventional heating (2 hours) improves reaction efficiency compared to microwave-assisted methods, achieving ~52% yield in related systems .
Q. How can researchers validate the purity and structural integrity of this compound?
A multi-technique approach is recommended:
- NMR Spectroscopy : and NMR (400 MHz, DMSO-d) confirm substituent positions and sulfonyl group integration .
- Mass Spectrometry : ESI+ mass spectrometry verifies molecular weight (e.g., m/z 352–386 for analogs) .
- Elemental Analysis : Combustion analysis (C, H, N, S) ensures stoichiometric consistency (e.g., ±0.4% deviation in calculated vs. experimental values) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity or reactivity?
Substituent effects can be systematically studied using analogs:
- Electron-Withdrawing Groups : Chloro or fluoro substituents (e.g., 5h, 5g in ) reduce yields (15–37%) but enhance thermal stability (m.p. 162–193°C) due to increased crystallinity .
- Methoxy Groups : The 5-methoxy group in the target compound may improve solubility and bioavailability, as seen in structurally related proton pump inhibitors .
- Data Table : Comparison of substituent effects on analogs:
| Compound | Substituent | Yield (%) | m.p. (°C) | Key Application |
|---|---|---|---|---|
| 5f | Benzyl | 39 | 172 | Antioxidant studies |
| 5g | 4-Fluorobenzyl | 15 | 162 | Antimicrobial screening |
| 5h | 4-Chlorobenzyl | 37 | 193 | Enzyme inhibition |
Q. What strategies resolve contradictions in reported spectroscopic data or bioactivity profiles?
- Replication Studies : Reproduce synthesis under identical conditions (e.g., solvent, temperature) to isolate protocol-dependent variables .
- Computational Validation : Use DFT calculations to predict NMR chemical shifts and compare with experimental data, addressing discrepancies in peak assignments .
- Cross-Platform Assays : Test bioactivity across multiple cell lines or enzyme systems to differentiate compound-specific effects from assay artifacts .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. The sulfonyl group’s electrophilicity may favor interactions with nucleophilic residues (e.g., cysteine thiols) .
- ADME Prediction : Tools like SwissADME estimate logP (~3.2) and topological polar surface area (~85 Ų), suggesting moderate blood-brain barrier permeability .
Methodological Guidance
Q. How to design experiments assessing the compound’s stability under physiological conditions?
- pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. Sulfonamides are typically stable in acidic conditions but hydrolyze in alkaline media .
- Light Sensitivity : Expose to UV-Vis radiation (300–800 nm) and track decomposition using UV-spectroscopy. Methoxy groups may enhance photostability compared to nitro derivatives .
Q. What are best practices for navigating conflicting literature on this compound’s mechanism of action?
- Systematic Reviews : Use databases like PubMed and Scopus with search terms: "(benzo[d]imidazole sulfonyl) AND (mechanism OR kinetics)" .
- Patent Analysis : Review granted patents (e.g., USPTO, Espacenet) to identify industrial applications (e.g., enzyme inhibitors) not disclosed in academic papers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
